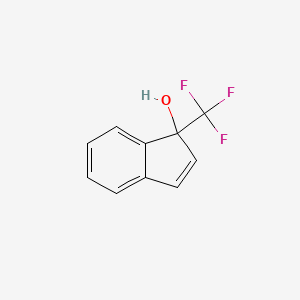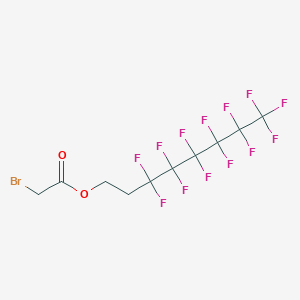
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromoacetic acid moiety esterified with a highly fluorinated octyl group. The extensive fluorination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester typically involves the esterification of bromoacetic acid with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
BrCH2COOH+CF3(CF2)5CH2OHH2SO4BrCH2COOCH2(CF2)5CF3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetic acid moiety can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted acetic acid derivatives.
Ester Hydrolysis: Bromoacetic acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Scientific Research Applications
Acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings, benefiting from its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromoacetic acid moiety is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, such as proteins and enzymes, by alkylating nucleophilic sites, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Bromoacetic Acid: A simpler analog without the fluorinated octyl group.
Chloroacetic Acid: Similar structure but with a chlorine atom instead of bromine.
Fluoroacetic Acid: Contains a fluorine atom in place of bromine.
Uniqueness
The uniqueness of acetic acid, bromo-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester lies in its highly fluorinated octyl group, which imparts exceptional hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring resistance to water and oils, such as in specialty coatings and advanced materials.
Properties
CAS No. |
132711-05-8 |
|---|---|
Molecular Formula |
C10H6BrF13O2 |
Molecular Weight |
485.04 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-bromoacetate |
InChI |
InChI=1S/C10H6BrF13O2/c11-3-4(25)26-2-1-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-3H2 |
InChI Key |
IMXPOZAAMSKBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
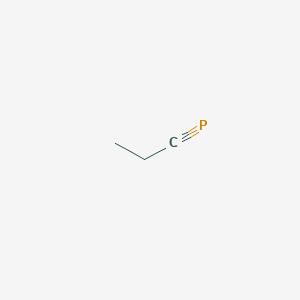
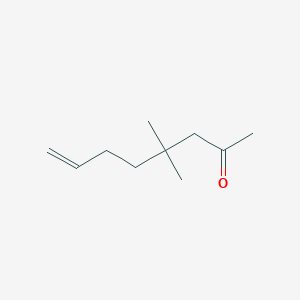
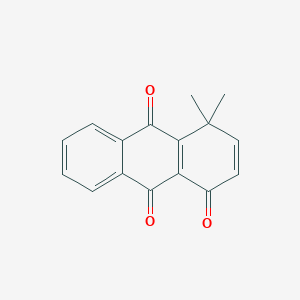

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
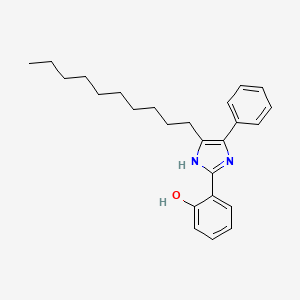
phosphane](/img/structure/B14269108.png)
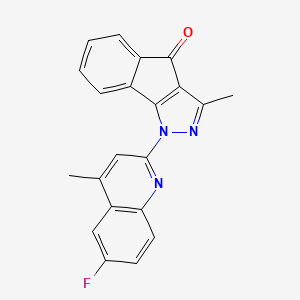
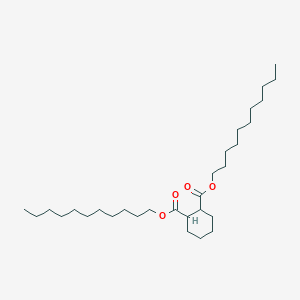
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
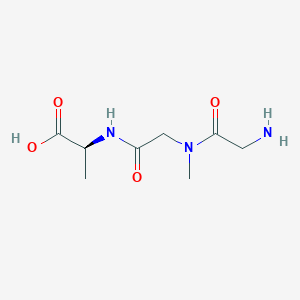
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
